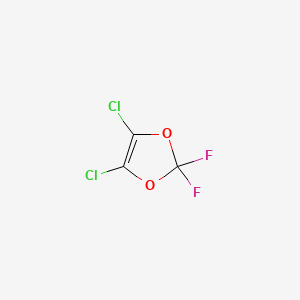

1,3-Dioxole, 4,5-dichloro-2,2-difluoro-

Cat. No. B8649860

M. Wt: 176.93 g/mol

InChI Key: LZTILXIGOURZND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04535175

Procedure details

A 300 mL, 3-neck glass flask equipped with magnetic stirrer, thermometer, Vigreux column with a water condenser to receiver, trap to a nitrogen tee and bubbler was charged with 1-propanol, 175 mL; zinc dust, 59.3 g; zinc chloride, 2.0 g. After heating to reflux, the 2,2-difluoro-4,4,5,5-tetrachloro-1,3-dioxolane (4j), 74.3 g, was added by syringe pump at 0.33 mL/minute. The addition was complete in 148 minutes. Distillation was begun 40 minutes after the start of the addition and continued for 6 hours until 72 mL of distillate was collected. The product was 98.7% pure desired dioxole, (3j), at 100% conversion of the dioxolane; the distillate which contained some propanol was redistilled through a 0.51 m spinning band column to separate the dioxole, (3j), b.p. 64°-65° C., at a purity of 98.6%. A 3.66 m×0.0064 m diameter 30% "Krytox" perfluoroether (Du Pont Co.) column at 60° C. was used in the analysis. The infrared spectrum was consistent with the structure.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1([F:11])[O:6][C:5](Cl)([Cl:7])[C:4](Cl)([Cl:9])[O:3]1>[Zn].[Cl-].[Zn+2].[Cl-].C(O)CC>[F:1][C:2]1([F:11])[O:6][C:5]([Cl:7])=[C:4]([Cl:9])[O:3]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1(OC(C(O1)(Cl)Cl)(Cl)Cl)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 300 mL, 3-neck glass flask equipped with magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was begun 40 minutes

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the start of the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 6 hours until 72 mL of distillate

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was redistilled through a 0.51 m

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the dioxole, (3j), b.p. 64°-65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 60° C.

|

Outcomes

Product

Details

Reaction Time |

148 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1(OC(=C(O1)Cl)Cl)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |